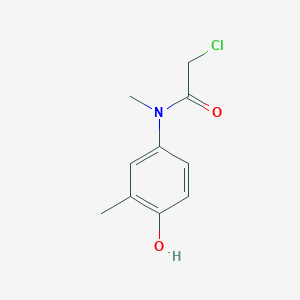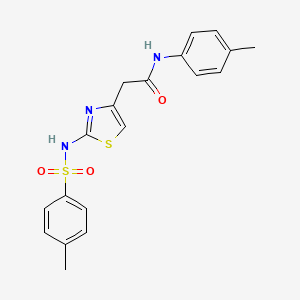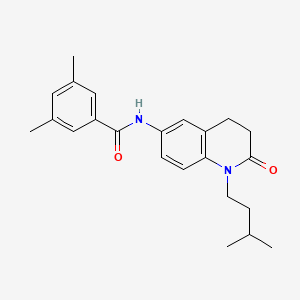
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide, also known as CHMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CHMA is a derivative of acetaminophen, a widely used over-the-counter pain reliever.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide may induce apoptosis by activating specific signaling pathways in cancer cells.
Biochemical and Physiological Effects:
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide has been found to have a low toxicity profile and is generally well-tolerated in animal studies. However, further research is needed to determine its long-term effects on human health. 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide has been shown to have anti-inflammatory and analgesic effects, which may be mediated by its ability to inhibit the production of inflammatory cytokines and modulate pain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide in lab experiments is its low toxicity profile, which makes it a relatively safe compound to work with. Additionally, 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide has been found to have potent anti-cancer activity, making it a promising candidate for further research in this field. However, one limitation of using 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide. One area of interest is the development of novel formulations of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide and its potential applications in the treatment of cancer and other diseases. Finally, research is needed to determine the long-term effects of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide on human health and its potential for clinical use.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide involves the reaction of 4-hydroxy-3-methylacetanilide with thionyl chloride, followed by the reaction with N-methylacetamide. This process yields 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide as a white crystalline powder with a melting point of 162-164°C.
Aplicaciones Científicas De Investigación
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide has been extensively studied for its potential applications in the treatment of cancer. Studies have shown that 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
2-chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-5-8(3-4-9(7)13)12(2)10(14)6-11/h3-5,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLAHEDFZZIGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2791961.png)



![3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2791967.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2791969.png)
![2-cyclopropyl-4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2791970.png)
![7,8-dihydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2791972.png)



![Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2791980.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2791982.png)